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Compound of Interest

Compound Name: Methyl 2-amino-3-iodobenzoate

CAS No.: 180161-60-8

Cat. No.: B3022619

Get Quote

Abstract
Methyl 3-iodoanthranilate (Methyl 2-amino-3-iodobenzoate, CAS 180161-60-8) is a critical

pharmacophore scaffold in medicinal chemistry, distinct from its more easily accessible isomer,

methyl 5-iodoanthranilate. While the 5-iodo isomer is readily synthesized via direct electrophilic

substitution, the 3-iodo isomer requires a directed synthetic strategy to overcome the strong

para-directing effect of the amino group. This guide outlines the definitive "Isatin Route" for

high-fidelity synthesis of the 3-iodo isomer and details its strategic value in the divergent

synthesis of fused heterocycles such as acridones, quinazolines, and phenanthridinones.

Part 1: Chemical Profile and Structural Significance
The strategic value of methyl 3-iodoanthranilate lies in its dense functionalization pattern. It

presents three orthogonal reactive handles on a single benzene ring:

C1-Ester: Electrophilic site for cyclization or amidation.

C2-Amine: Nucleophilic site for condensation or Buchwald-Hartwig couplings.
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C3-Iodine: Sterically crowded electrophilic handle for cross-coupling (Suzuki, Sonogashira,

Heck).

Property Specification

Chemical Name Methyl 2-amino-3-iodobenzoate

Common Name Methyl 3-iodoanthranilate

CAS Number
180161-60-8 (Ester); 20776-55-0 (Acid

precursor)

Molecular Formula C₈H₈INO₂

Molecular Weight 277.06 g/mol

Appearance Off-white to tan solid

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water

Key Isomer Distinction
3-Iodo: Iodine ortho to amine (crowded). 5-Iodo:

Iodine para to amine (accessible).

Part 2: The Regioselectivity Challenge
Why Direct Iodination Fails: Attempting to synthesize methyl 3-iodoanthranilate by treating

methyl anthranilate with iodine monochloride (ICl) or N-iodosuccinimide (NIS) invariably yields

the 5-iodo isomer as the major product.

Mechanism: The amino group (-NH₂) is a strong electron-donating group (EDG) that

activates the ortho and para positions. However, the para position (C5) is sterically

unencumbered, whereas the ortho position (C3) is sandwiched between the amine and the

ester group.

Result: Electrophilic aromatic substitution is kinetically controlled to favor C5. To access C3,

one must use a "blocked" precursor or a rearrangement strategy.
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Part 3: Validated Synthetic Protocol (The Isatin
Route)
The most robust, self-validating method for synthesizing methyl 3-iodoanthranilate is the

Oxidative Ring-Opening of 7-Iodoisatin. This route guarantees regiochemical purity because

the iodine position is fixed in the starting material (2-iodoaniline) before the anthranilic acid core

is formed.
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Caption: Regioselective synthesis of Methyl 3-iodoanthranilate via the 7-iodoisatin

intermediate.

Detailed Methodology
Step 1: Synthesis of 7-Iodoisatin (Precursor Preparation)
Note: If 7-iodoisatin is commercially available, skip to Step 2. If not, synthesize from 2-

iodoaniline.

Reagents: 2-Iodoaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl.

Procedure:

Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 2-iodoaniline in

dilute HCl.

Add hydroxylamine hydrochloride and heat to boiling. The isonitrosoacetanilide

intermediate precipitates.

Cyclization: Add the dried isonitroso intermediate portion-wise to concentrated sulfuric acid

heated to 50°C. Heat to 80°C for 10 minutes.
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Pour onto crushed ice. The 7-iodoisatin precipitates as a distinct red-orange solid.

Step 2: Oxidation to 3-Iodoanthranilic Acid (The Key
Transformation)
This step cleaves the isatin ring to yield the anthranilic acid core while preserving the iodine

position.

Reagents: 7-Iodoisatin, 10% NaOH, 30% Hydrogen Peroxide (H₂O₂).

Protocol:

Suspend 7-iodoisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq). The solid will dissolve,

turning the solution dark purple/brown (isatinate formation).

Cool to 0–5°C in an ice bath.

Add 30% H₂O₂ (1.2 eq) dropwise. Caution: Exothermic reaction. Maintain temperature

<20°C.

Stir at room temperature for 30–60 minutes. The color typically fades to pale yellow.

Acidify carefully with 2M HCl to pH 3–4.

Observation: 3-Iodoanthranilic acid precipitates as a tan/beige solid.

Filter, wash with cold water, and dry.[1]

Checkpoint: Melting point should be ~185–190°C (dec).

Step 3: Esterification to Methyl 3-Iodoanthranilate
Reagents: 3-Iodoanthranilic acid, Anhydrous Methanol, conc. H₂SO₄ (catalytic) or Thionyl

Chloride (SOCl₂).

Protocol (Thionyl Chloride Method - Preferred for Yield):

Dissolve 3-iodoanthranilic acid in anhydrous methanol (0.5 M concentration).
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Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise.

Heat to reflux for 4–6 hours. Monitor by TLC (Ester moves higher than acid).

Concentrate in vacuo to remove methanol.

Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid)

and brine.

Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from Hexane/EtOAc or purify via silica column (typically 10-20%

EtOAc in Hexanes).

Part 4: Applications in Drug Discovery[2][3]
Methyl 3-iodoanthranilate acts as a "linchpin" scaffold. The 3-iodo position allows for the

introduction of steric bulk or specific binding elements adjacent to the amine, a geometry often

required to induce twist or lock conformations in kinase inhibitors.

Synthesis of Fused Heterocycles
The ortho-amino ester motif is the classic precursor for Quinazolin-4(3H)-ones, while the iodine

allows for subsequent ring fusion.

Acridones: Ullmann coupling of the free amine with an aryl halide, followed by cyclization of

the ester.

Phenanthridinones: Heck coupling of the 3-iodo group with an acrylate or styrene, followed

by cyclization with the amine.

Divergent Cross-Coupling
The iodine atom at C3 is highly reactive toward Palladium (0) catalysts, enabling library

generation.
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Methyl 3-Iodoanthranilate
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Caption: Divergent synthetic utility of Methyl 3-iodoanthranilate in library generation.

Part 5: Safety and Stability
Light Sensitivity: Aryl iodides are prone to photolytic deiodination. Store the solid and

solutions in amber vials or wrapped in foil.

Stability: The methyl ester is stable at room temperature but can hydrolyze under strong

basic conditions. The C-I bond is stable to standard acidic workups but labile to Pd(0) and

strong UV light.

Handling: 2-Iodoaniline and its derivatives are potential irritants. Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Methyl 3-Iodoanthranilate Synthesis
and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022619/docs#technical-guide-methyl-3-
iodoanthranilate-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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